molecular formula C6H12N2S6 B13777627 Bis(dimethylthiocarbamoyl) tetrasulfide CAS No. 97-91-6

Bis(dimethylthiocarbamoyl) tetrasulfide

Cat. No.: B13777627
CAS No.: 97-91-6
M. Wt: 304.6 g/mol
InChI Key: VHSBTBDMKDUVKG-UHFFFAOYSA-N
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Description

Tetramethylthiuram tetrasulfide is an organosulfur compound with the chemical formula (C6H12N2S4). It is a yellow solid that is soluble in organic solvents and is primarily used as a vulcanization accelerator in the rubber industry. This compound is part of a larger class of tetraalkylthiuram sulfides and is known for its role in enhancing the properties of rubber products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethylthiuram tetrasulfide can be synthesized through the oxidation of an aqueous solution of dimethylammonium dimethyldithiocarbamate in the presence of carbon disulfide and sulfur. The reaction typically involves the use of hydrogen peroxide as an oxidizing agent .

Industrial Production Methods: The industrial production of tetramethylthiuram tetrasulfide follows a similar synthetic route, ensuring high yields and minimal environmental impact. The process is designed to be pollution-free, making it a sustainable option for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Tetramethylthiuram tetrasulfide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different sulfur-containing compounds.

    Reduction: It can be reduced to form thiuram monosulfide.

    Substitution: It can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

    Reduction: Potassium cyanide is often used for the reduction process.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products:

Scientific Research Applications

Tetramethylthiuram tetrasulfide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tetramethylthiuram tetrasulfide involves its ability to decompose into free radicals when heated. These free radicals initiate various chemical reactions, such as C–S coupling and oxidative-addition reactions. The compound’s molecular targets include sulfur-containing compounds and various nucleophiles, which participate in the formation of new chemical bonds .

Comparison with Similar Compounds

Tetramethylthiuram tetrasulfide can be compared with other thiuram compounds, such as:

Uniqueness: Tetramethylthiuram tetrasulfide is unique due to its higher sulfur content, which enhances its effectiveness as a vulcanization accelerator. This makes it particularly valuable in the rubber industry for producing high-quality rubber products .

Properties

CAS No.

97-91-6

Molecular Formula

C6H12N2S6

Molecular Weight

304.6 g/mol

IUPAC Name

(dimethylcarbamothioyltrisulfanyl) N,N-dimethylcarbamodithioate

InChI

InChI=1S/C6H12N2S6/c1-7(2)5(9)11-13-14-12-6(10)8(3)4/h1-4H3

InChI Key

VHSBTBDMKDUVKG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)SSSSC(=S)N(C)C

Origin of Product

United States

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